3-methyl-N-(4-methylphenyl)butanamide
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Overview
Description
3-methyl-N-(4-methylphenyl)butanamide is an organic compound with the molecular formula C12H17NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its structural features, which include a butanamide backbone with methyl groups attached to both the nitrogen and the butane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-methylphenyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylbutanoic acid and 4-methylaniline.
Activation of Carboxylic Acid: The carboxylic acid group of 3-methylbutanoic acid is activated using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to form the corresponding acyl chloride.
Amidation Reaction: The acyl chloride is then reacted with 4-methylaniline in the presence of a base like triethylamine (Et3N) to form this compound.
The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(4-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: HNO3 for nitration, Br2 for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-methyl-N-(4-methylphenyl)butanamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-N-(4-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. The aromatic ring may also participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)butanamide: Lacks the methyl group on the butane chain.
3-methyl-N-phenylbutanamide: Lacks the methyl group on the aromatic ring.
N-(4-methylphenyl)acetamide: Has a shorter acyl chain.
Uniqueness
3-methyl-N-(4-methylphenyl)butanamide is unique due to the presence of methyl groups on both the butane chain and the aromatic ring, which can influence its chemical reactivity and biological activity. These structural features may enhance its stability and specificity in various applications.
This comprehensive overview provides a detailed understanding of 3-methyl-N-(4-methylphenyl)butanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
6876-50-2 |
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Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-methyl-N-(4-methylphenyl)butanamide |
InChI |
InChI=1S/C12H17NO/c1-9(2)8-12(14)13-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,13,14) |
InChI Key |
KMGUTHKHSSVKDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(C)C |
Origin of Product |
United States |
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